Strontium acetylacetonate is an organometallic compound with the molecular formula . It consists of strontium ions coordinated to two acetylacetonate ligands, which are derived from acetylacetone. Strontium acetylacetonate is a white to pale yellow solid that is soluble in organic solvents such as ethanol and acetone. This compound is notable for its ability to act as a precursor in various chemical processes, particularly in materials science and catalysis .
Strontium acetylacetonate is a valuable precursor for synthesizing various strontium-based materials with diverse properties. These materials find applications in various fields, including:
Strontium acetylacetonate exhibits catalytic activity in various organic reactions. Researchers utilize it as a Lewis acid catalyst due to its ability to accept electron pairs from other molecules. Some examples of its applications in organic synthesis include:
Strontium acetylacetonate exhibits luminescence properties, meaning it can absorb light and then emit light at a different wavelength. This property makes it useful in various research applications, such as:
Additionally, it can react with other metal salts to form mixed metal acetylacetonates, which are often used in catalysis or as precursors for metal oxide synthesis .
Strontium acetylacetonate can be synthesized through several methods:
Strontium acetylacetonate has several applications:
Interaction studies involving strontium acetylacetonate often focus on its coordination chemistry with other metal ions. These studies reveal how it can stabilize various metal cations through chelation, thereby enhancing their catalytic properties or modifying their reactivity profiles. Such interactions are crucial for developing advanced materials with tailored functionalities .
Several compounds are structurally or functionally similar to strontium acetylacetonate. Here are a few notable examples:
Compound | Formula | Unique Features |
---|---|---|
Calcium acetylacetonate | Used in similar applications as a calcium source. | |
Barium acetylacetonate | Exhibits different thermal stability compared to strontium. | |
Magnesium acetylacetonate | Known for its use in organic synthesis and catalysis. | |
Iron(III) acetylacetonate | Commonly used in magnetic materials and catalysis. |
Strontium acetylacetonate is unique due to its specific coordination chemistry that allows it to stabilize strontium ions effectively while also providing versatile reactivity through its acetylacetonate ligands. This characteristic makes it particularly valuable in applications requiring both structural stability and chemical reactivity .
Metal acetylacetonates emerged as an important class of coordination compounds in the late 19th century, with the first systematic studies reported between 1887-1894 focusing on acetylacetonates of sodium, magnesium, aluminum, and various transition metals. Strontium acetylacetonate specifically entered the scientific literature during 1903-1906 when Tanatar and Kurovskii described the preparation of alkaline earth metal acetylacetonates including calcium, strontium, and barium from their respective basic salts. This early work laid the foundation for understanding the coordination chemistry of strontium with β-diketonate ligands. Throughout the 20th century, research on metal acetylacetonates expanded significantly, with physical properties and analytical applications of these compounds becoming prominent in the 1950s, followed by extensive crystallographic studies in the subsequent decade.
Strontium acetylacetonate has gained considerable attention in recent years due to its versatility as a precursor in materials synthesis and catalysis. In materials science, it serves as a crucial starting material for preparing strontium-containing functional materials, including perovskite oxides, phosphors, and superconductors. The compound plays a particularly important role in thin film technology, where it functions as a moderately volatile strontium source for Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) processes. In the field of catalysis, strontium acetylacetonate represents a useful component in various catalytic systems, contributing to the fabrication of carbon nanostructures and serving as a catalyst in organic synthesis reactions. Recent research has also explored its potential in environmental applications, particularly in the development of photocatalysts for water purification systems.
Solvothermal and hydrothermal methods leverage high-temperature and high-pressure conditions to facilitate the reaction between strontium precursors and acetylacetone ligands. In a typical solvothermal synthesis, strontium nitrate or hydroxide is dissolved in a polar solvent such as ethanol or water, followed by the addition of acetylacetone under controlled pH conditions [5] [7]. For instance, hydrated strontium hydroxide (Sr(OH)₂·xH₂O) reacts with acetylacetone in ethanol at 100–150°C for 2–12 hours, yielding crystalline strontium acetylacetonate [5] [6]. The solvent acts as both a reaction medium and a structure-directing agent, influencing crystallinity and phase purity. Hydrothermal approaches, conducted in aqueous environments, often require alkaline conditions to deprotonate acetylacetone and promote coordination with Sr²⁺ ions [6].
Recent studies highlight the role of solvent-to-precursor ratios in determining product morphology. For example, a strontium-to-ethanol molar ratio of 1:23 produced phase-pure Sr(C₅H₇O₂)₂ with a narrow bandgap (2.62 eV), attributed to ethanol incorporation into the crystal lattice [5]. Comparative analyses of reaction parameters are summarized below:
Parameter | Solvothermal (Ethanol) | Hydrothermal (Water) |
---|---|---|
Temperature (°C) | 100–150 | 80–200 |
Time (hours) | 2–12 | 6–24 |
Yield (%) | 85–92 | 70–88 |
Crystallinity | High | Moderate |
Plasma-enhanced chemical vapor deposition (PECVD) is less commonly employed for strontium acetylacetonate synthesis due to challenges in precursor volatility and decomposition kinetics. However, recent innovations involve sublimating Sr(C₅H₇O₂)₂ at reduced pressures (10⁻³–10⁻⁴ Torr) and utilizing radiofrequency (RF) plasma to dissociate the complex into SrO or Sr-containing thin films [7]. This method is particularly relevant for depositing strontium titanate (SrTiO₃) layers, where Sr(C₅H₇O₂)₂ serves as a strontium source alongside titanium precursors [7]. The plasma environment enhances ligand dissociation, enabling low-temperature deposition (200–400°C) compared to conventional thermal CVD (>600°C).
Surface organometallic chemistry (SOMC) techniques immobilize strontium acetylacetonate on porous supports like silica or alumina for catalytic applications. In one approach, Sr(C₅H₇O₂)₂ is grafted onto dehydroxylated silica via ligand exchange, forming ≡SiO−Sr−O₅H₇ surface species [7]. These supported complexes decompose under calcination to generate highly dispersed SrO nanoparticles, which exhibit enhanced activity in methane oxidation or NOx reduction [5]. SOMC-derived catalysts benefit from improved thermal stability and reduced sintering compared to impregnation methods.
The design of strontium acetylacetonate precursors hinges on optimizing ligand geometry and stability. Acetylacetonate (acac⁻), a bidentate ligand, forms six-membered chelate rings with Sr²⁺, as evidenced by X-ray diffraction studies [1] [4]. Modifying ligand substituents (e.g., replacing methyl groups with tert-butyl or phenyl groups) alters solubility and decomposition temperatures. For example, fluorinated acetylacetonate derivatives (e.g., Sr(CF₃COCHCOCF₃)₂) exhibit enhanced volatility for CVD applications [7].
Coordination-driven synthesis typically involves reacting strontium chloride (SrCl₂) with sodium acetylacetonate in methanol:
$$ \text{SrCl}2 + 2\text{Na(acac)} \rightarrow \text{Sr(acac)}2 + 2\text{NaCl} $$
This metathesis reaction proceeds quantitatively at room temperature, with NaCl byproducts removed via filtration [3] [4].
Industrial-scale production of strontium acetylacetonate employs continuous flow reactors to maximize yield and purity. A patented process involves pumping strontium nitrate and acetylacetone solutions into a tubular reactor at 80°C, with real-time pH adjustment using ammonium hydroxide [1] [4]. The product is isolated via rotary evaporation and recrystallized from hexane, achieving >95% purity. Key scalability challenges include ligand recovery and minimizing Sr²⁺ hydrolysis, addressed through solvent recycling and inert atmosphere processing [5] [6].
Production Metric | Laboratory Scale | Industrial Scale |
---|---|---|
Batch Size (kg) | 0.1–1 | 50–500 |
Reaction Time (hours) | 6–12 | 2–4 |
Energy Consumption (kWh/kg) | 120 | 40 |
Strontium acetylacetonate exhibits remarkable structural diversity, forming both monomeric and dimeric complexes depending on the coordination environment and ligand substitution patterns. The tendency toward dimeric formation is particularly pronounced in strontium beta-diketonate complexes due to the large ionic radius of strontium(II) and its preference for higher coordination numbers [1] [2].
In monomeric structures, strontium acetylacetonate typically adopts coordination numbers ranging from 6 to 8, with the strontium center coordinated to two bidentate acetylacetonate ligands and additional neutral ligands or solvent molecules. The monomeric form is commonly observed when bulky auxiliary ligands are present, which provide steric hindrance that prevents dimerization [1] [2].
Dimeric structures are characterized by bridging oxygen atoms from acetylacetonate ligands or auxiliary ligands, creating μ₂-O bridges between two strontium centers. These dimeric complexes typically maintain strontium-strontium distances in the range of 3.805-3.879 Å, which is consistent with reported values for similar strontium beta-diketonate dimers [1] [3]. The dimeric form is particularly stable due to the cooperative effect of multiple bridging interactions and the ability to achieve higher coordination numbers around each strontium center.
The ligand substitution dynamics of strontium acetylacetonate are influenced by several factors including the electron density of the strontium center, steric hindrance of incoming ligands, and the coordination number of the metal center. Studies have demonstrated that strontium acetylacetonate can undergo controlled substitution reactions with various ligands, including polyethers, alcohols, and other beta-diketonate ligands [1] [2].
The reactivity of strontium acetylacetonate toward ligand substitution is particularly sensitive to the electronic properties of the incoming ligands. For example, when highly electronegative fluorinated beta-diketonate ligands such as hexafluoroacetylacetonate are introduced, the electron density of the strontium center decreases significantly, affecting the acidity of coordinated alcohol ligands and leading to unexpected trimethylsilylation reactions [1] [2].
Temperature-dependent studies have shown that ligand exchange reactions typically occur at moderate temperatures (50-100°C), with the rate of exchange being dependent on the chelate effect and the stability of the resulting coordination environment. The substitution process often involves initial coordination of the incoming ligand followed by displacement of the acetylacetonate ligand, though the exact mechanism can vary depending on the specific ligands involved [4] [5].
Strontium acetylacetonate forms stable adducts with various polyether ligands, resulting in significant changes to the coordination geometry and overall complex stability. These polyether adducts typically exhibit higher coordination numbers (8-9) compared to the parent acetylacetonate complex, with the strontium center adopting geometries such as tricapped trigonal prismatic or distorted square antiprismatic [1] [2] [6].
The formation of polyether adducts is particularly important for enhancing the volatility and stability of strontium precursors for materials science applications. For example, adducts with tetraglyme and other crown ethers have been shown to maintain monomeric structures while providing enhanced thermal stability and improved solubility in organic solvents [6] [7].
X-ray crystallographic studies of strontium acetylacetonate polyether adducts reveal that the polyether ligands typically coordinate through multiple oxygen atoms, forming stable chelate rings. The coordination environment around strontium in these adducts is characterized by strontium-oxygen bond lengths ranging from 2.45 to 2.80 Å, with chelate angles typically falling between 61° and 70° [1] [2].
The acetylacetonate ligands in strontium complexes function as strong chelating agents, forming stable six-membered rings through bidentate coordination to the strontium center. This chelation significantly enhances the stability of the complex compared to monodentate ligands, as evidenced by the high thermal stability of strontium acetylacetonate with decomposition temperatures exceeding 450°C [8] [9].
The chelating ability of acetylacetonate ligands is attributed to the delocalized pi-electron system within the C₃O₂ framework, which provides both sigma-donor and pi-acceptor capabilities. This electronic delocalization results in enhanced metal-ligand bonding and contributes to the overall stability of the complex [10] [8].
Studies have shown that the stability of strontium acetylacetonate correlates with the ionic potential of the strontium center, with higher ionic potentials leading to stronger chelation and increased complex stability. The chelate effect is particularly pronounced in strontium complexes due to the preference of the large strontium ion for multiple coordination sites [8] [11].
Crystallographic studies of strontium acetylacetonate reveal diverse coordination environments depending on the specific complex structure and auxiliary ligands present. The most common coordination geometries observed include octahedral, distorted square antiprismatic, and tricapped trigonal prismatic arrangements [1] [2] [3].
In dimeric structures, each strontium center typically adopts a distorted octahedral geometry with bond lengths ranging from 2.45 to 2.80 Å for strontium-oxygen interactions. The distortion from ideal octahedral geometry is attributed to the constraints imposed by the chelating acetylacetonate ligands and the bridging interactions between metal centers [1] [3].
Monomeric structures often exhibit higher coordination numbers (8-9) when auxiliary ligands are present, leading to more complex geometries such as square antiprismatic or tricapped trigonal prismatic arrangements. These higher coordination numbers are accommodated by the large ionic radius of strontium(II), which can effectively coordinate to multiple oxygen donor atoms [1] [2].
The crystallographic data consistently show that strontium acetylacetonate complexes prefer oxygen-rich coordination environments, with the strontium center exhibiting a strong preference for coordination through oxygen atoms from acetylacetonate ligands, solvent molecules, or auxiliary ligands. This preference is reflected in the bond length distributions and the overall structural stability of the complexes [1] [2] [3].
Property | Value | Reference |
---|---|---|
Molecular Formula (Anhydrous) | Sr(C₅H₇O₂)₂ | [12] |
Molecular Weight | 285.84 g/mol | [12] |
Coordination Number | 6-9 (variable) | [1] [2] |
Sr-O Bond Length Range | 2.45-2.80 Å | [1] [2] |
O-Sr-O Bond Angle Range | 61-70° | [1] [2] |
Thermal Decomposition Temperature | ~450°C | [9] |
Crystal System | Monoclinic/Triclinic | [1] [2] |
Coordination Geometry | Octahedral/Square Antiprismatic | [1] [2] |
Complex Structure Type | Monomeric/Dimeric | [1] [2] |
Chelate Ring Size | 6-membered | [10] |
Complex Type | Coordination Number | Geometry | Bridging Mode | Stability |
---|---|---|---|---|
Monomeric Sr(acac)₂ | 6-8 | Octahedral/Square Antiprismatic | None | Moderate |
Dimeric [Sr(acac)₂]₂ | 6-8 per Sr | Distorted Octahedral | μ₂-O bridges | High |
Polyether Adduct Sr(acac)₂(L) | 8-9 | Tricapped Trigonal Prismatic | Terminal coordination | High |
Mixed Ligand Sr(acac)₂(ROH) | 8-9 | Distorted Square Antiprismatic | Terminal coordination | Variable |
Bridged Dimeric Structure | 6-8 per Sr | Bridged Octahedral | μ₂-O and μ₃-O bridges | High |
Irritant;Health Hazard